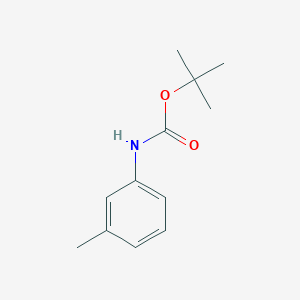
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is a chemical compound with the molecular formula C8H15N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of a nitrile group. One common method includes the following steps:
Reaction of Piperazine with Ethylene Oxide: Piperazine reacts with ethylene oxide under basic conditions to form 2-(piperazin-1-yl)ethanol.
Introduction of Nitrile Group: The hydroxyl group of 2-(piperazin-1-yl)ethanol is then converted to a nitrile group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2-(Piperazin-1-yl)ethanol]: A precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile.
[2-(Piperazin-1-yl)acetonitrile]: A similar compound with a different substitution pattern on the piperazine ring.
[4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)]: A buffering agent with a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound.
Properties
CAS No. |
197968-59-5 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |
InChI Key |
BOYYEFKLRCHMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC#N |
Canonical SMILES |
C1CN(CCN1)CCOCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















